molecular formula C7H5F3N2O3 B1449557 4-(Difluoromethoxy)-2-fluoro-5-nitroaniline CAS No. 1803611-06-4

4-(Difluoromethoxy)-2-fluoro-5-nitroaniline

Cat. No. B1449557
M. Wt: 222.12 g/mol
InChI Key: OWSSVFCXYHNSIH-UHFFFAOYSA-N
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Description

“4-(Difluoromethoxy)-2-fluoro-5-nitroaniline” is a complex organic compound. It contains several functional groups including an aniline (NH2), a nitro group (NO2), a fluoro group (F), and a difluoromethoxy group (OCHF2). These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula and the known properties of its functional groups. The aniline and nitro groups are likely to be attached to the benzene ring, with the difluoromethoxy group attached to the same ring .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The aniline group could undergo reactions typical of amines, such as acylation or alkylation. The nitro group is a strong electron-withdrawing group and could make the benzene ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of both polar (nitro, difluoromethoxy) and nonpolar (benzene ring) regions could give the compound unique solubility properties .

Scientific Research Applications

    Scientific Field: Pulmonary Medicine

    • Application : A compound similar to “4-(Difluoromethoxy)-2-fluoro-5-nitroaniline”, known as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been used in research related to pulmonary fibrosis .
    • Methods of Application : In vitro cultured A549 cells were stimulated to construct Epithelial-Mesenchymal Transitions (EMTs) with Transforming growth factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .
    • Results : DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

    Scientific Field: Pharmaceutical Chemistry

    • Application : A compound similar to “4-(Difluoromethoxy)-2-fluoro-5-nitroaniline” is used for the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast used for the treatment of chronic obstructive pulmonary disease (COPD) .
  • Scientific Field: Agricultural Chemistry
    • Application : A compound similar to “4-(Difluoromethoxy)-2-fluoro-5-nitroaniline” is used in the synthesis of novel analogues of Imidacloprid and Thiacloprid, which are insecticides .
    • Results : The outcomes of this application are not detailed in the source .
  • Scientific Field: Pharmaceutical Chemistry
    • Application : A compound similar to “4-(Difluoromethoxy)-2-fluoro-5-nitroaniline” is used in the synthesis of novel analogues of Imidacloprid and Thiacloprid, which are insecticides .
    • Results : The outcomes of this application are not detailed in the source .

Safety And Hazards

The safety and hazards of the compound would depend on its specific properties and reactivity. As a general rule, compounds containing nitro groups can be explosive and should be handled with care .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the development of new pharmaceuticals, materials, or chemical reactions .

properties

IUPAC Name

4-(difluoromethoxy)-2-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-3-1-6(15-7(9)10)5(12(13)14)2-4(3)11/h1-2,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSSVFCXYHNSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-2-fluoro-5-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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